molecular formula C21H19NO2 B14516755 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one CAS No. 62435-05-6

1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one

Katalognummer: B14516755
CAS-Nummer: 62435-05-6
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: BCNQNOAQJCRFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoylphenyl group attached to a dimethylpyridinone core, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-benzoylphenylmethanol with 2,6-dimethylpyridine-4-one under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoylphenyl or pyridinone moieties, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzoyl-2,6-dimethylpyridin-4(1H)-one
  • 4-Benzoylphenylmethanol
  • 2,6-Dimethylpyridine-4-one

Uniqueness: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one stands out due to its unique combination of a benzoylphenyl group and a dimethylpyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

62435-05-6

Molekularformel

C21H19NO2

Molekulargewicht

317.4 g/mol

IUPAC-Name

1-[(4-benzoylphenyl)methyl]-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C21H19NO2/c1-15-12-20(23)13-16(2)22(15)14-17-8-10-19(11-9-17)21(24)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3

InChI-Schlüssel

BCNQNOAQJCRFMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C=C(N1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.